molecular formula C5H12ClNO2S B1609656 Methionine hydrochloride CAS No. 6810-12-4

Methionine hydrochloride

Cat. No. B1609656
CAS RN: 6810-12-4
M. Wt: 185.67 g/mol
InChI Key: OSUIUMQSEFFIKM-WCCKRBBISA-N
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Description

Methionine is an essential amino acid found in protein food sources such as meat and dairy . It is important for many functions in the body, including building new proteins, making DNA, and normal tissue growth and repair . Methionine is also a precursor of succinyl-CoA, homocysteine, cysteine, creatine, and carnitine .


Synthesis Analysis

Methionine synthesis involves complex metabolic processes. For instance, in Escherichia coli, methionine production was increased by strengthening the methionine terminal synthetic module via site-directed mutation of l-homoserine O-succinyltransferase (MetA) and overexpression of metAfbr, metC, and yjeH .


Molecular Structure Analysis

Methionine has a molecular weight of 149.21134 g/mol and a molecular formula of C5H11NO2S . Its structure includes a carboxyl group, an amino group, and an S-methyl thioether side chain .


Chemical Reactions Analysis

Methionine participates in various chemical reactions. It gives rise to the amino acids cysteine and cysteine and can act as a powerful detoxification agent, capable of removing toxic levels of heavy metals such as lead from the body .


Physical And Chemical Properties Analysis

Methionine is a white, crystalline substance, solid at room temperature. It is slightly soluble in water and insoluble in ethanol .

Scientific Research Applications

Metabolic Regulation and Disease Prevention

  • Methionine plays a crucial role in regulating metabolic processes, innate immunity, and digestive functioning in mammals. It is involved in lipid metabolism and activates endogenous antioxidant enzymes like methionine sulfoxide reductase A and the biosynthesis of glutathione, which helps counteract oxidative stress. Methionine restriction has been shown to decrease DNA damage and carcinogenic processes, potentially preventing arterial, neuropsychiatric, and neurodegenerative diseases (Martínez et al., 2017).

Peptide Chemical Modification

  • Methionine's unique thioether functional group makes it a valuable handle for peptide chemical modification. Despite challenges in site-selective functionalization, recent research has developed a transition-metal-free and redox-neutral approach for methionine diversification, which can be applied to synthesize cyclic peptides (Qi-Long Hu et al., 2021).

Neuroprotective Effects

  • Methionine exhibits protective effects against oxidative stress and mitochondrial dysfunction in neurodegenerative diseases like Parkinson's. It aids in maintaining mitochondrial functionality and can be beneficial in aging to protect neurons from oxidative imbalance (Catanesi et al., 2021).

Medical Imaging and Diagnostics

  • Methionine derivatives are used in PET imaging for brain tumors. For instance, 18F-labeled boron-derived methionine analogues have been developed as substitutes for 11C–methionine in glioma PET imaging, offering high tumor-to-brain contrast (Yang et al., 2018).

Role in Protein Structure and Function

  • Methionine serves crucial roles in cellular antioxidants, stabilizes protein structures, participates in protein surface recognition, and can act as a regulatory switch through reversible oxidation and reduction. Its role in protein structure and function, though often overlooked, is significant (Aledo, 2019).

Methionine Bioconjugation

  • Methionine bioconjugation is a promising strategy for understanding its biological function and expanding the toolbox for protein functionalization. This method can lead to synthesizing proteins with novel properties and producing new biomaterials (Zang et al., 2020).

Future Directions

Research is ongoing to develop high-methionine maize through various strategies including the selection of natural high-methionine mutants, molecular modulation of maize seed storage proteins, and target key enzymes for sulfur metabolism and its flux towards the methionine synthesis . This could provide an efficient platform for the industrial production of methionine .

properties

IUPAC Name

(2S)-2-amino-4-methylsulfanylbutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S.ClH/c1-9-3-2-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSUIUMQSEFFIKM-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40431036
Record name L-Methionine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methionine hydrochloride

CAS RN

6810-12-4
Record name Methionine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006810124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Methionine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHIONINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99JNR46OKX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
164
Citations
W Srimahaprom, AE Flood - Journal of crystal growth, 2013 - Elsevier
Optical resolution of dl-methionine hydrochloride (dl-met·HCl) by preferential crystallization was studied for the purification of l-met·HCl (the desired enantiomer) from supersaturated …
Number of citations: 15 www.sciencedirect.com
T Shiraiwa, H Miyazaki, T Watanabe, H Kurokawa - Chirality, 1997 - Wiley Online Library
… of supersaturation in optical resolution of DL-methionine hydrochloride. Conditions: DL-… -methionine hydrochloride. Conditions: DLMetHCl 14.544 g (MetHCl methionine hydrochloride); …
Number of citations: 20 onlinelibrary.wiley.com
NW Pirie - Biochemical Journal, 1932 - ncbi.nlm.nih.gov
… of alcohol are used to dissolve the solid methionine hydrochloride; if necessary the alcoholic solution is filtered and the flask washed out with a further 15 cc. of alcohol. Pyridine is now …
Number of citations: 25 www.ncbi.nlm.nih.gov
W Srimahaprom - 2011 - sutir.sut.ac.th
… Consequently, the aim of this chapter is to determine the solubility data as a function of temperature for methionine hydrochloride (met·HCl) in pure water for three compositons; pure …
Number of citations: 0 sutir.sut.ac.th
P Berg - Journal of Biological Chemistry, 1956 - Elsevier
… was prepared from hydroxylamine sulfate and barium hydroxide (4), and DL-methionine hydroxamate* was made by treatment of m,-methionine hydrochloride ethyl ester (11) with …
Number of citations: 246 www.sciencedirect.com
F Naider, JM Becker - Biopolymers: Original Research on …, 1974 - Wiley Online Library
… The mixture was stirred for 5 min at -20C at which time a solution of di-(L-methiony1)-Lmethionine hydrochloride (394 mg; 0.00073 mol) and N-methyl morpholine (76 mg, 0.00075 mol) …
Number of citations: 16 onlinelibrary.wiley.com
A Mostad, S Natarajan - Zeitschrift für Kristallographie-Crystalline …, 1985 - degruyter.com
The crystal structure of DL-methionine nitrate has been determined at 121 Κ by single crystal X-ray methods using 2087 reflections. The crystals are monoclinic, space group P2\ln with …
Number of citations: 20 www.degruyter.com
S YAMADA, S SAKURAI - The Journal of Biochemistry, 1957 - jstage.jst.go.jp
… of concentrated hydrochloric acid to dissolve L-methionine hydrochloride and to precipitate glutamic acid hydrochloride. From this hydrochloric acid solution, excess of hydrochloric acid …
Number of citations: 5 www.jstage.jst.go.jp
JL Rodrigues, JO Carvalho, CAA Santos, GM Moura… - inis.iaea.org
1Instituto Federal de Educação, Ciência E Tecnologia do Maranhão, 2Uni ersidade Federal do Maranhão, 3Instituto Federal de Educação, Ciência E Tecnologia do Tocantins mino …
Number of citations: 0 inis.iaea.org
KS McCully, RB Wilson - Atherosclerosis, 1975 - Elsevier
… Focal fibrous intimal plaque with splitting of internal elastic membrane and narrowing of lumen of coronary artery resulted from methionine hydrochloride, I IO mg/kg/day in synthetic diet. …
Number of citations: 516 www.sciencedirect.com

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